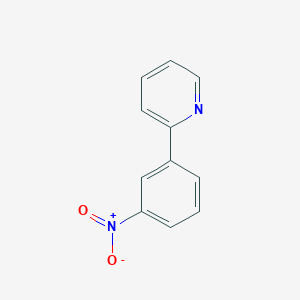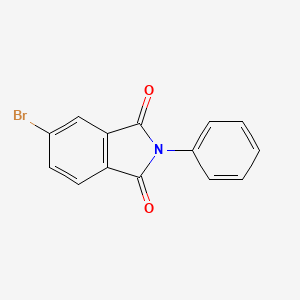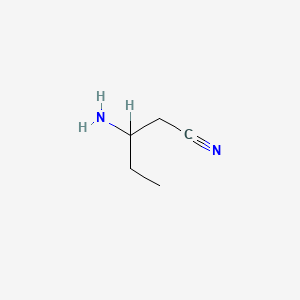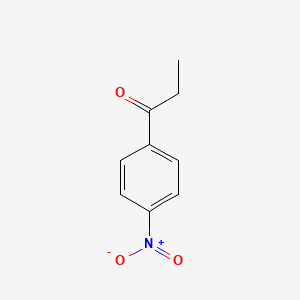
1,2,3,4,5,6,7,8-Octahydronaphthalin
Übersicht
Beschreibung
1,2,3,4,5,6,7,8-Octahydronaphthalene, also known as 9,10-Octalin, is a chemical compound with the molecular formula C10H16 . It is a derivative of naphthalene, where all the carbon atoms are fully saturated .
Molecular Structure Analysis
The molecular structure of 1,2,3,4,5,6,7,8-Octahydronaphthalene consists of 10 carbon atoms and 16 hydrogen atoms . The molecular weight is 138.2499 .Physical And Chemical Properties Analysis
1,2,3,4,5,6,7,8-Octahydronaphthalene has a density of 0.9±0.1 g/cm³, a boiling point of 195.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.6±0.2 mmHg at 25°C . The enthalpy of vaporization is 41.4±0.8 kJ/mol, and the flash point is 66.1±0.0 °C . The compound has a molar refractivity of 43.7±0.4 cm³ .Wissenschaftliche Forschungsanwendungen
C10H18 C_{10}H_{18} C10H18
und einem Molekulargewicht von 138,2499 . Es ist auch als „Octalin“ bekannt und findet vielfältige Anwendungen in der wissenschaftlichen Forschung. Nachfolgend finden Sie eine umfassende Analyse von sechs einzigartigen Anwendungen, die jeweils in einem eigenen Abschnitt erläutert werden.Parfümerie und Aromatisierung
Aufgrund seines charakteristischen Geruchs findet Octahydronaphthalin Anwendung in der Parfümerie- und Aromaindustrie. Es wird als Duftstoff in Parfüms und als Aromastoff in Lebensmitteln verwendet, wobei Sicherheitsbewertungen erforderlich sind.
Jede dieser Anwendungen nutzt die einzigartigen chemischen Eigenschaften von Octahydronaphthalin, was seine Vielseitigkeit und Bedeutung in verschiedenen Bereichen der wissenschaftlichen Forschung unterstreicht. Die Fähigkeit der Verbindung, leicht modifiziert zu werden, macht sie besonders wertvoll für die Herstellung einer breiten Palette von Derivaten mit spezifischen gewünschten Eigenschaften. Weitere detaillierte Informationen zu jeder Anwendung finden Sie in spezialisierten Datenbanken und wissenschaftlichen Publikationen .
Wirkmechanismus
Target of Action
1,2,3,4,5,6,7,8-Octahydronaphthalene, also known as 9,10-Octalin , is a chemical compound with the formula C10H16 It is known to be involved in reactions with alkenes .
Mode of Action
The mode of action of 1,2,3,4,5,6,7,8-Octahydronaphthalene involves its interaction with alkenes . In the Carbocation Pathway, the alkene acts as a nucleophile and attacks an electrophile, resulting in the formation of a carbocation . The regioselectivity is Markovnikov and the stereochemistry of the reaction is a mixture of syn and anti products .
Biochemical Pathways
It is known to be involved in reactions with alkenes , which are key components of many biochemical pathways.
Result of Action
It is known to form a radical cation following adsorption of cyclopentene onto h-mordenite .
Action Environment
The action of 1,2,3,4,5,6,7,8-Octahydronaphthalene can be influenced by environmental factors such as temperature and pressure . For instance, its enthalpy of vaporization or sublimation varies as a function of temperature .
Biochemische Analyse
Biochemical Properties
1,2,3,4,5,6,7,8-Octahydronaphthalene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between 1,2,3,4,5,6,7,8-Octahydronaphthalene and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to its subsequent metabolism. Additionally, 1,2,3,4,5,6,7,8-Octahydronaphthalene can act as a substrate for other enzymes involved in hydrocarbon metabolism, further highlighting its role in biochemical processes .
Cellular Effects
The effects of 1,2,3,4,5,6,7,8-Octahydronaphthalene on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the activation of nuclear receptors such as the aryl hydrocarbon receptor (AhR) . Activation of AhR by 1,2,3,4,5,6,7,8-Octahydronaphthalene can lead to changes in gene expression, affecting cellular metabolism and other critical functions. Furthermore, 1,2,3,4,5,6,7,8-Octahydronaphthalene has been observed to impact cellular proliferation and apoptosis, indicating its potential role in regulating cell growth and death .
Molecular Mechanism
At the molecular level, 1,2,3,4,5,6,7,8-Octahydronaphthalene exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific receptors or enzymes, leading to their activation or inhibition . For instance, the binding of 1,2,3,4,5,6,7,8-Octahydronaphthalene to cytochrome P450 enzymes results in the metabolism of the compound, producing metabolites that can further interact with other biomolecules. Additionally, 1,2,3,4,5,6,7,8-Octahydronaphthalene can modulate gene expression by interacting with nuclear receptors such as AhR, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4,5,6,7,8-Octahydronaphthalene can change over time due to its stability and degradation properties. Studies have shown that 1,2,3,4,5,6,7,8-Octahydronaphthalene is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of 1,2,3,4,5,6,7,8-Octahydronaphthalene on cellular function can vary, with some studies reporting alterations in cellular metabolism and gene expression following prolonged exposure .
Dosage Effects in Animal Models
The effects of 1,2,3,4,5,6,7,8-Octahydronaphthalene in animal models are dose-dependent. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse outcomes . Studies have shown that high doses of 1,2,3,4,5,6,7,8-Octahydronaphthalene can cause liver damage and other organ-specific toxicities in animal models . Additionally, threshold effects have been observed, where certain dosages are required to elicit specific biological responses .
Metabolic Pathways
1,2,3,4,5,6,7,8-Octahydronaphthalene is involved in various metabolic pathways, primarily those related to hydrocarbon metabolism . The compound is metabolized by cytochrome P450 enzymes, producing metabolites that can further participate in biochemical reactions. These metabolic pathways often involve the oxidation and reduction of 1,2,3,4,5,6,7,8-Octahydronaphthalene, leading to the formation of more polar compounds that can be excreted from the body .
Transport and Distribution
Within cells and tissues, 1,2,3,4,5,6,7,8-Octahydronaphthalene is transported and distributed through interactions with various transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, 1,2,3,4,5,6,7,8-Octahydronaphthalene can accumulate in certain organelles or compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 1,2,3,4,5,6,7,8-Octahydronaphthalene is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 1,2,3,4,5,6,7,8-Octahydronaphthalene may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and undergo metabolism . Additionally, the localization of 1,2,3,4,5,6,7,8-Octahydronaphthalene can affect its interactions with other biomolecules, influencing its overall biological activity .
Eigenschaften
IUPAC Name |
1,2,3,4,5,6,7,8-octahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZCHOVDCNLSKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197755 | |
| Record name | Naphthalene, 1,2,3,4,5,6,7,8-octahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
493-03-8 | |
| Record name | Naphthalene, 1,2,3,4,5,6,7,8-octahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1,2,3,4,5,6,7,8-octahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 493-03-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



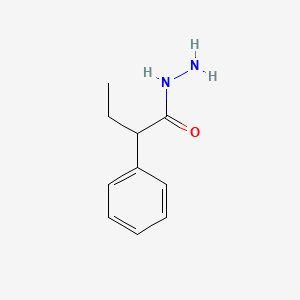
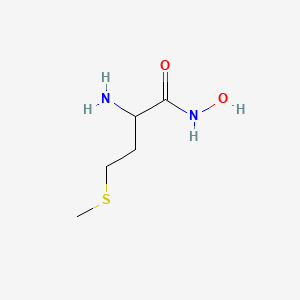
![4-Chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B1594262.png)

![4-[(Phenylamino)methyl]aniline](/img/structure/B1594265.png)




